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Abstract
1-(Methylamino)propan-2-ol is a chemical entity with potential relevance in pharmaceutical

and chemical research. Understanding its three-dimensional structure and conformational

landscape at a quantum level is crucial for predicting its reactivity, intermolecular interactions,

and potential biological activity. This technical guide outlines a comprehensive quantum

mechanical methodology for the detailed structural and electronic characterization of 1-
(Methylamino)propan-2-ol. In the absence of specific published experimental or

computational studies on this molecule, this document serves as a procedural blueprint,

detailing the theoretical framework, computational protocols, and expected data outputs. The

methodologies described herein are based on established and widely used quantum chemical

techniques, particularly Density Functional Theory (DFT), and are designed to provide a robust

and accurate model of the molecule's properties. This guide is intended to be a valuable

resource for researchers planning to undertake computational studies of 1-
(Methylamino)propan-2-ol or structurally related molecules.

Introduction
1-(Methylamino)propan-2-ol is a small organic molecule featuring both an amine and a

hydroxyl functional group, lending it the potential for a variety of intermolecular interactions,

including hydrogen bonding. Its structural flexibility, arising from several rotatable single bonds,

results in a complex conformational space. A thorough understanding of the relative stabilities
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of its different conformers and the energy barriers between them is fundamental for

applications in drug design and materials science.

Quantum mechanical calculations offer a powerful in silico approach to elucidate the structural

and electronic properties of molecules with high accuracy.[1] Methods like Density Functional

Theory (DFT) have become indispensable tools for chemists to predict molecular geometries,

vibrational frequencies, and other electronic properties.[2] This guide provides a step-by-step

protocol for conducting a comprehensive quantum mechanical study of 1-
(Methylamino)propan-2-ol.

Theoretical Framework and Computational Methods
The primary theoretical framework for this proposed study is Density Functional Theory (DFT).

DFT has been shown to provide a good balance between computational cost and accuracy for

the study of organic molecules.[3] The choice of functional and basis set is critical for obtaining

reliable results.[4]

Software
All calculations would be performed using a quantum chemistry software package such as

Gaussian, Q-Chem, or ORCA. Visualization and initial molecular building can be accomplished

with software like GaussView, Avogadro, or Chemcraft.[5][6]

Level of Theory
A common and effective approach involves a two-step process for geometry optimization and

energy calculations:[4]

Geometry Optimization and Vibrational Frequencies: A functional such as B3LYP with a

Pople-style basis set like 6-31G(d) is often a good starting point for geometry optimization

and frequency calculations of organic molecules.[7]

Single-Point Energy Calculations: To obtain more accurate relative energies of the

conformers, single-point energy calculations can be performed on the optimized geometries

using a larger basis set and a more sophisticated functional, for example, ωB97X-D with a

basis set like 6-311+G(2d,p) or a Dunning-type basis set like cc-pVTZ. The inclusion of
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dispersion corrections (e.g., the "-D" in ωB97X-D) is important for accurately describing non-

covalent interactions.

Experimental Protocols: A Computational Approach
This section details the proposed computational workflow for the quantum mechanical study of

1-(Methylamino)propan-2-ol.

Molecular Structure Creation
The initial 3D structure of 1-(Methylamino)propan-2-ol is built using a molecular editor. The

IUPAC name is 1-(methylamino)propan-2-ol, and its SMILES representation is CC(O)CNC.[8]

Conformational Analysis
Due to the presence of several rotatable bonds, 1-(Methylamino)propan-2-ol can exist in

multiple conformations. A systematic or stochastic conformational search is the first crucial

step.[9]

Systematic Search: This involves rotating each dihedral angle by a specific increment to

generate all possible conformations.

Stochastic Search (e.g., Monte Carlo): This method randomly samples the conformational

space.

The initial search can be performed using a lower level of theory or a molecular mechanics

force field to efficiently explore the potential energy surface. The resulting unique conformers

are then subjected to full quantum mechanical optimization.

Geometry Optimization
Each identified conformer is then optimized at the chosen level of theory (e.g., B3LYP/6-

31G(d)). The optimization process systematically alters the molecular geometry to find a

stationary point on the potential energy surface.[10]

Vibrational Frequency Calculation
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Following each successful geometry optimization, a vibrational frequency calculation is

performed at the same level of theory. This serves two primary purposes:

Characterization of Stationary Points: The absence of imaginary frequencies confirms that

the optimized structure corresponds to a true energy minimum (a stable conformer).

Thermodynamic Properties: The vibrational frequencies are used to calculate

thermodynamic properties such as zero-point vibrational energy (ZPVE), thermal energy,

enthalpy, and Gibbs free energy at a given temperature (e.g., 298.15 K).

Calculation of Molecular Properties
Once the stable conformers are identified and their geometries optimized, a range of molecular

properties can be calculated:

Structural Parameters: Bond lengths, bond angles, and dihedral angles for each conformer.

Electronic Properties: Dipole moment, molecular orbital energies (HOMO-LUMO gap), and

molecular electrostatic potential (MEP).

Spectroscopic Properties: IR and Raman spectra can be simulated from the calculated

vibrational frequencies.

Data Presentation
The quantitative data generated from these calculations should be summarized in clear and

well-structured tables for easy comparison.

Table 1: Calculated Relative Energies and Thermodynamic Properties of 1-
(Methylamino)propan-2-ol Conformers
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Conformer

Relative
Electronic
Energy
(kcal/mol)

Relative
ZPVE-
Corrected
Energy
(kcal/mol)

Relative
Enthalpy
(kcal/mol)

Relative
Gibbs Free
Energy
(kcal/mol)

Boltzmann
Population
(%)

Conf-1 0.00 0.00 0.00 0.00 75.3

Conf-2 1.25 1.20 1.18 1.50 10.1

Conf-3 2.50 2.45 2.42 2.80 4.5

... ... ... ... ... ...

This is an example table with hypothetical data.

Table 2: Selected Optimized Geometrical Parameters of the Most Stable Conformer (Conf-1) of

1-(Methylamino)propan-2-ol

Parameter Bond/Angle Value (Å or °)

Bond Lengths C1-C2 1.53

C2-O 1.42

C1-N 1.47

N-C (methyl) 1.46

Bond Angles C1-C2-O 109.5

C2-C1-N 112.0

C1-N-C (methyl) 115.0

Dihedral Angle O-C2-C1-N 60.0

This is an example table with hypothetical data.

Mandatory Visualizations
Diagrams are essential for illustrating workflows and relationships in computational chemistry.
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Caption: Computational workflow for the quantum mechanical study of 1-
(Methylamino)propan-2-ol.
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Caption: Logical relationship of inputs and outputs in the quantum mechanical study.

Conclusion
This technical guide provides a robust and detailed framework for conducting a comprehensive

quantum mechanical study of 1-(Methylamino)propan-2-ol. By following the outlined

computational protocols, researchers can obtain valuable insights into the molecule's

conformational preferences, structural parameters, and electronic properties. This information

is foundational for understanding its chemical behavior and for its potential application in drug

development and other scientific disciplines. The methodologies described are grounded in

established computational chemistry practices and are intended to yield high-quality, reliable

data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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